Pyrido[2,1,6-de]quinolizine
Description
Properties
IUPAC Name |
13-azatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOXVYQBYCRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CC3=CC=CC(=C1)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199861 | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-61-9 | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrido[2,1,6-de]quinolizine: Structure, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
This guide provides a comprehensive technical overview of Pyrido[2,1,6-de]quinolizine, a fascinating and electronically unique heterocyclic compound. We will move beyond a simple recitation of facts to explore the causal relationships between its structure, its distinctive chemical properties, and its emerging applications in medicinal chemistry and materials science. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure the highest degree of scientific integrity.
Core Molecular Identity: Structure and Nomenclature
This compound, also known by its trivial name cycl[3.3.3]azine, is a polycyclic aromatic hydrocarbon containing a central nitrogen atom at a bridgehead position.[1] Its fundamental structure consists of a quinolizine system fused with a pyridine ring. The molecular formula is C₁₂H₉N.[2][3] This unique arrangement of three five-membered rings around a central nitrogen atom dictates its entire chemical personality.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Registry Number | 519-61-9 | [2][3][4][5] |
| Molecular Formula | C₁₂H₉N | [2][3][4][5] |
| Molecular Weight | 167.21 g/mol | [2][5] |
| IUPAC Name | 13-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),2,4,6,8,10-hexaene | [5] |
Below is a graphical representation of the core chemical structure, illustrating the fused ring system and numbering convention.
Caption: 2D structure of this compound.
Synthesis of the Core Scaffold
The parent this compound is not commercially abundant due to its reactivity. Its synthesis is a multi-step process that requires careful control of reaction conditions. The most authoritative method was established by Farquhar and Leaver.[6][7] The causality behind this specific pathway lies in the need to construct the third ring onto a pre-formed quinolizine system.
The general workflow involves the reaction of alkyl quinolizin-4-ylideneacetates with alkyl propiolates in a high-boiling solvent like nitrobenzene.[1] This cycloaddition reaction forms the final five-membered ring. The parent compound is then typically generated by thermolysis of a t-butyl ester derivative, which releases isobutene and carbon dioxide, leaving the unsubstituted ring system.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Parent Compound
This protocol is a conceptual summary based on the literature.[1] Researchers must consult the original publication for precise quantities, safety procedures, and characterization data.
-
Preparation of Alkyl quinolizin-4-ylideneacetates: This intermediate is prepared in two stages from 4-chloroquinolizinylium perchlorate.
-
Cycloaddition: The quinolizin-4-ylideneacetate (using a t-butyl ester for this example) is reacted with t-butyl propiolate. The reaction is conducted in boiling nitrobenzene, which provides the necessary thermal energy to overcome the activation barrier for the cycloaddition.
-
Purification: The resulting diester, di-t-butyl cycl[3.3.3]azine-1,3-dicarboxylate, is isolated and purified, typically by chromatography.
-
Thermolysis (Decarboxylation): The purified diester is heated under vacuum. The t-butyl ester groups are strategically chosen because they can be removed cleanly via thermolysis, eliminating isobutene and CO₂, to yield the parent this compound without the need for harsh chemical reagents that could degrade the sensitive product.
-
Isolation: The final product is isolated, often through sublimation, as a crystalline solid. It must be handled under an inert atmosphere as it is sensitive to air.[1]
Physicochemical and Electronic Properties
The properties of this compound are dominated by its unique electronic structure.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 140-142 °C | [4] |
| Boiling Point | 472.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.22 g/cm³ (Predicted) | [4] |
| pKa | 3.52 ± 0.20 (Predicted) | [4] |
| Ionization Energy | 5.87 eV | [3] |
Aromaticity: An Anti-Aromatic System
Perhaps the most significant property of this compound is its classification as an anti-aromatic system.[1] This is a critical concept for understanding its reactivity.
-
Hückel's Rule: A molecule is generally considered aromatic if it is cyclic, planar, fully conjugated, and possesses [4n+2] π-electrons (where n is an integer).[8][9]
-
The Case of this compound: The molecule is cyclic, planar, and conjugated. However, it contains 12 π-electrons. This fits the formula for anti-aromaticity, [4n] π-electrons (with n=3).
Chemical Reactivity
The anti-aromatic nature of the parent compound makes it highly susceptible to reactions that can alleviate its electronic destabilization. In contrast, derivatives where the electronic system is modified exhibit more conventional reactivity.
Caption: Contrasting reactivity of the parent compound vs. its diester derivatives.
-
Reactivity of the Parent Compound: The primary reaction pathway is oxidation. It readily loses electrons to form a stable radical cation and even a dication.[1] This process removes electrons from the destabilized anti-aromatic system, leading to a more stable electronic state. Notably, it does not undergo typical electrophilic substitution or addition reactions.[1]
-
Reactivity of Derivatives: In contrast, derivatives such as the diethyl cycl[3.3.3]azine-1,3-dicarboxylate exhibit reactivity more akin to electron-rich aromatic compounds. The electron-withdrawing ester groups perturb the π-system, allowing for:
This dichotomy is a textbook example of how substituent effects can fundamentally alter the reaction profile of a core scaffold—a key insight for medicinal chemists in designing synthesis and derivatization strategies.
Applications and Future Directions
While the parent compound's instability limits its direct use, the this compound scaffold and its derivatives are valuable in several advanced fields.
Drug Development and Natural Products
The core structure is a key building block for novel pharmaceutical compounds.[4] Its unique three-dimensional shape and electronic properties make it an attractive scaffold for exploring new chemical space.
-
Alkaloid Chemistry: The saturated (hydrothis compound) version of this scaffold is found in nature. For instance, it forms the core of defensive alkaloids found in ladybugs.[10] The broader class of quinolizidine alkaloids, of which this is a unique subclass, is known for a wide array of bioactivities, including cytotoxic, antiviral, antimicrobial, and anti-inflammatory properties.[11] This natural precedent provides a strong rationale for its use in drug discovery programs. The development of stereoselective syntheses for these saturated derivatives is an active area of research.[10]
Materials Science
The distinct electronic properties make this scaffold a target for advanced materials development.[4]
-
Organic Electronics: The ability to form stable radical cations upon oxidation suggests potential applications in organic conductive materials, sensors, or as components in redox-active systems.[1] Its use as a component in developing materials with enhanced stability or specific reactivity is an area of ongoing interest.[4]
Conclusion
This compound is more than just another heterocycle; it is a case study in the profound impact of electronic structure on chemical behavior. Its classification as an anti-aromatic system provides a clear, rational basis for its observed high reactivity and unique oxidation pathway. For drug development professionals, the key takeaway is the potential of its saturated derivatives, which are validated by nature as bioactive scaffolds. For materials scientists, the unusual electronic properties of the core system itself offer intriguing possibilities for the design of novel functional materials. Future research will undoubtedly focus on harnessing the properties of this scaffold through controlled derivatization to unlock its full potential.
References
-
Title: this compound Source: NIST Chemistry WebBook, SRD 69 URL: [Link][2][3]
-
Title: Cas 519-61-9, this compound Source: LookChem URL: [Link][4]
-
Title: Synthesis of this compound (cycl[6][6][6]azine) Source: Journal of the Chemical Society D: Chemical Communications URL: [Link][6][7]
-
Title: Pyrido(2,1,6-de)quinolizine Source: PubChem, National Institutes of Health URL: [Link][5]
-
Title: Stereo- and regioselective total synthesis of the hydrothis compound ladybug defensive alkaloids Source: The Journal of Organic Chemistry, ACS Publications URL: [Link][10]
-
Title: Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines) Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link][1]
-
Title: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity Source: Molecules, MDPI via PMC, NIH URL: [Link][11]
-
Title: Rules for Aromaticity: The 4 Key Factors Source: Master Organic Chemistry URL: [Link][8]
-
Title: MO description of aromaticity Source: Chemistry LibreTexts URL: [Link][9]
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- 1. Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Cas 519-61-9,this compound | lookchem [lookchem.com]
- 5. Pyrido(2,1,6-de)quinolizine | C12H9N | CID 136343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound (cycl[3,3,3]azine) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of this compound (cycl[3,3,3]azine) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[2,1,6-de]quinolizine: A Technical Guide to [2.2.3]Cyclazine
Topic: Pyrido[2,1,6-de]quinolizine (CAS 519-61-9) Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 519-61-9), widely known in theoretical organic chemistry as [2.2.3]cyclazine , represents a landmark molecule in the study of aromaticity. Unlike standard benzenoid aromatics, this tricyclic system features a central nitrogen atom fused to three peripheral rings, creating a planar, fully conjugated perimeter.
This guide provides a rigorous technical analysis of the molecule, focusing on its 14-
Structural & Electronic Characterization
Aromaticity and Electronic Structure
The defining feature of [2.2.3]cyclazine is its adherence to Hückel's rule for aromaticity in a non-benzenoid framework.
-
-Electron Count: The molecule possesses a continuous perimeter of 12
carbons and one central bridgehead nitrogen. The peripheral carbons contribute 12 electrons, and the central planar nitrogen contributes 2 electrons to the -system, totaling 14 electrons . -
Hückel Rule: With
, the rule is satisfied ( ), classifying the molecule as aromatic . -
Planarity: X-ray crystallography and computational models confirm a planar structure, essential for orbital overlap and delocalization.
Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 519-61-9 | Verified Registry |
| IUPAC Name | This compound | Also: [2.2.3]Cyclazine |
| Molecular Formula | C | |
| Molecular Weight | 167.21 g/mol | |
| Appearance | Red-brown crystalline solid | Characteristic of extended conjugation |
| Melting Point | 140–142 °C | Boekelheide et al. |
| Boiling Point | ~472 °C | Predicted (760 mmHg) |
| Density | 1.22 g/cm³ | Predicted |
| Solubility | Soluble in organic solvents (CHCl | Lipophilic aromatic nature |
Synthetic Pathways[2][3]
The synthesis of [2.2.3]cyclazine is a classic challenge in heterocyclic chemistry, first conquered by V. Boekelheide. The route relies on a [8+2] cycloaddition followed by contraction and aromatization.
The Boekelheide Protocol
This method remains the gold standard for generating the [2.2.3]cyclazine core.
Phase 1: Cycloaddition
-
Precursor: Indolizine (or substituted derivatives).
-
Reagent: Dimethyl acetylenedicarboxylate (DMAD).
-
Mechanism: Indolizine undergoes a cycloaddition with DMAD. The primary intermediate is a dihydro-derivative which is often spontaneously dehydrogenated or treated with Pd/C to yield Dimethyl [2.2.3]cyclazine-1,2-dicarboxylate .
Phase 2: Decarboxylation (The Critical Step)
Converting the diester to the parent hydrocarbon requires harsh but controlled conditions to prevent ring degradation.
-
Hydrolysis: The diester is hydrolyzed using ethanolic NaOH to the dicarboxylic acid.
-
Decarboxylation: The acid is heated in a high-boiling solvent (pyrrolidin-2-one) with a copper catalyst.
Synthesis Workflow Diagram
Caption: Step-wise synthesis of this compound via the Boekelheide route.
Experimental Protocol: Self-Validating System
Safety Warning: This protocol involves toxic reagents (DMAD) and high temperatures. Perform all steps in a fume hood.
Step 1: Preparation of the Diester
-
Dissolve: 10 mmol of Indolizine in 50 mL of anhydrous toluene.
-
Add: 12 mmol of Dimethyl Acetylenedicarboxylate (DMAD) dropwise under nitrogen.
-
Reflux: Heat to reflux for 12 hours. The solution will darken, indicating conjugation extension.
-
Workup: Evaporate solvent in vacuo. Purify the residue via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation:
H NMR should show methyl ester singlets (~3.9 ppm) and aromatic protons.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Reflux the diester (5 mmol) in 20 mL of 10% ethanolic NaOH for 4 hours. Acidify with dilute HCl to precipitate the dicarboxylic acid. Filter and dry.
-
Decarboxylation:
-
Suspend the dried acid (2 mmol) in 10 mL of pyrrolidin-2-one.
-
Add 0.1 equivalents of Copper(II) Acetate.
-
Critical Step: Heat rapidly to boiling (~200°C) under inert atmosphere (Argon/Nitrogen) for 15-30 minutes. Evolution of CO
gas will be observed.
-
-
Isolation: Pour the cooled reaction mixture into water and extract with benzene or chloroform.
-
Purification: Sublimation or recrystallization from hexane yields pure [2.2.3]cyclazine as red-brown crystals.
Reactivity & Applications
Electrophilic Aromatic Substitution
Consistent with its aromatic character, [2.2.3]cyclazine undergoes electrophilic substitution rather than addition.
-
Regioselectivity: Substitution typically occurs at the periphery, preserving the 14-
system. -
Reagents: Nitration (HNO
/Ac O) and bromination (Br ) have been documented.
Organic Electronics
The planar, electron-rich nature of the cyclazine core makes it a candidate for:
-
Organic Semiconductors: Potential use in OFETs (Organic Field-Effect Transistors) due to
- stacking capabilities. -
Dyes/Pigments: The extended conjugation results in strong absorption in the visible spectrum.
References
-
Boekelheide, V., & Windgassen, R. J. (1959). Syntheses of Cyclazines. Journal of the American Chemical Society, 81(6), 1456–1459. Link
-
Farquhar, D., Gough, T. T., & Leaver, D. (1976).[1] Heterocyclic compounds with bridgehead nitrogen atoms.[1][2] Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines). Journal of the Chemical Society, Perkin Transactions 1, 341-356. Link
-
Palmer, M. H., et al. (1977).[2] The electronic structure of some compounds with bridgehead nitrogen: photoelectron spectra and ab initio molecular orbital calculations. Journal of Molecular Structure, 42, 85-93. Link
-
PubChem. this compound (CID 136343). National Library of Medicine. Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Cyclic Azines (Pyridines) via Acrolein-Ammonia Condensation
Executive Summary & Nomenclature Clarification
Strategic Overview
The condensation of acrolein with ammonia is the premier industrial and laboratory route for the synthesis of Cyclic Azines , specifically 3-Methylpyridine (β-Picoline) and Pyridine . These heterocyclic compounds are critical pharmacophores in drug development (e.g., niacin, antihistamines) and precursors for agrochemicals (e.g., chlorpyrifos).
Nomenclature Disambiguation: "Cyclazines" vs. "Cyclic Azines"
Critical Note: While the term "Cyclazine" strictly refers to fused tricyclic systems (e.g., [2.2.3]cyclazine), the reagents specified in this request (Acrolein + Ammonia) chemically yield monocyclic azines (pyridines). This protocol focuses on the chemically accurate product of this condensation: the Pyridine Base family.
-
Reagents: Acrolein (
) + Ammonia ( )[1][2][3] -
Primary Product: 3-Methylpyridine (β-Picoline)
-
Secondary Product: Pyridine
-
Reaction Type: Gas-Phase Heterogeneous Condensation (Chichibabin-type)
Mechanistic Insight & Reaction Pathway
The formation of the pyridine ring from acrolein and ammonia is a complex cascade involving imine formation, Michael addition, and cyclodehydration. Understanding this mechanism is vital for controlling the ratio of 3-picoline to pyridine.
The "Chichibabin" Condensation Logic
Unlike standard aldehyde-ammonia condensations, the use of
-
Imine Formation: Ammonia attacks the carbonyl of acrolein to form acrolein-imine.
-
Michael Addition: A second equivalent of acrolein (or imine) undergoes 1,4-addition.
-
Cyclization: The resulting glutaconaldehyde-derivative intermediate cyclizes.
-
Dehydrogenation: The dihydropyridine intermediate loses hydrogen (often transferred to other species or removed oxidatively) to form the aromatic pyridine ring.
Pathway Visualization
The following diagram illustrates the divergent pathways leading to the major product (3-Picoline) and minor product (Pyridine).
Caption: Figure 1. Reaction cascade for the synthesis of cyclic azines from acrolein and ammonia. Control of temperature and catalyst acidity favors the green pathway (3-Methylpyridine).
Experimental Protocol: Gas-Phase Synthesis
Scope: This protocol describes the continuous gas-phase synthesis using a fixed-bed reactor. This method is superior to liquid-phase batch reactions, which suffer from uncontrolled polymerization (tar formation).
Reagents & Materials
-
Acrolein: >95% purity, stabilized with hydroquinone (must be vaporized).
-
Ammonia: Anhydrous gas (99.99%).
-
Carrier Gas: Nitrogen (
) or Hydrogen ( ) to modulate residence time. -
Catalyst: H-ZSM-5 Zeolite (Si/Al ratio ~30-50) or Fluorinated Alumina (
).-
Rationale: ZSM-5 provides shape selectivity and strong Brønsted acid sites essential for the cyclization step.
-
Equipment Setup
-
Reactor: Tubular quartz or stainless steel fixed-bed reactor (ID: 10-20mm).
-
Furnace: Split-tube furnace capable of
with PID control. -
Feed System:
-
Mass Flow Controllers (MFC) for
and Carrier Gas. -
HPLC Pump + Vaporizer for Acrolein.
-
-
Collection: Condenser cooled to
followed by a liquid nitrogen trap.
Step-by-Step Procedure
-
Catalyst Activation:
-
Load 5.0 g of H-ZSM-5 catalyst into the reactor isothermal zone.
-
Heat to
under flow (50 mL/min) for 2 hours to remove adsorbed water and activate acid sites. -
Cool to reaction temperature (
).
-
-
Feed Introduction (The "Split-Feed" Technique):
-
Critical Step: Do not premix liquid acrolein and ammonia; they will polymerize instantly.
-
Vaporize acrolein at
in a pre-heater. -
Introduce
and Acrolein vapor simultaneously into the reactor. -
Molar Ratio: Maintain
:Acrolein = 3:1 to 5:1 . -
Why? Excess ammonia suppresses carbon deposition (coking) on the catalyst.
-
-
Reaction Parameters:
-
Temperature:
. -
WHSV (Weight Hourly Space Velocity):
. -
Pressure: Atmospheric (1 atm).
-
-
Product Collection & Workup:
-
Condense the effluent.[4] The product separates into an organic layer (pyridines) and an aqueous layer.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine organic layers, dry over
. -
Purification: Fractional distillation.
-
Pyridine b.p.:
-
3-Methylpyridine b.p.:
-
-
Data Analysis & Optimization
The following table summarizes expected yields based on catalyst choice, derived from aggregate industrial data (Beschke et al.).
| Catalyst Type | Temperature (°C) | NH3:Acrolein Ratio | Conversion (%) | Selectivity (3-Picoline) | Selectivity (Pyridine) |
| Amorphous SiO2-Al2O3 | 400 | 3:1 | 95% | 45% | 25% |
| H-ZSM-5 (Zeolite) | 350 | 4:1 | 98% | 65% | 15% |
| Fluorinated Alumina | 380 | 3:1 | 92% | 55% | 20% |
Key Interpretation:
-
H-ZSM-5 offers the highest selectivity for 3-methylpyridine due to its pore structure, which restricts the formation of bulky polymeric byproducts.
-
Temperature Effect: Temperatures
favor demethylation, increasing Pyridine yield but accelerating catalyst deactivation (coking).
Safety & Troubleshooting
Critical Safety Protocol: Acrolein Handling
Acrolein is a potent lachrymator and highly toxic via inhalation.
-
Containment: All transfers must occur in a closed system or Class II Biosafety Cabinet.
-
Neutralization: Keep a solution of 10% Sodium Bisulfite (
) ready. It reacts rapidly with acrolein to form a non-toxic adduct. -
PPE: Full-face respirator (organic vapor cartridges) is mandatory if outside a glovebox.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Rapid Pressure Drop | Polymerization at reactor inlet | Increase pre-heater temp; Ensure |
| Low Yield / High Tar | Insufficient Ammonia | Increase |
| Catalyst Deactivation | Coking (Carbon deposits) | Regenerate catalyst by flowing Air/O2 at |
Experimental Workflow Diagram
Caption: Figure 2.[3][5] Process flow diagram for the continuous gas-phase synthesis of 3-methylpyridine.
References
-
Beschke, H., et al. (1979). Process for the production of pyridine and 3-methyl pyridine. US Patent 4,171,445. Link
-
Chemcess. (2025).[1] Acrolein: Properties, Reactions, Production And Uses. Chemcess Market Intelligence. Link
-
Li, Y., et al. (2019).[6] Nitrogen-containing Secondary Organic Aerosols Formation by Acrolein Reaction with Ammonia/Ammonium. Atmospheric Chemistry and Physics. Link
-
Chichibabin, A. E. (1924).[7] Über die Kondensation der Aldehyde mit Ammoniak zu Pyridinbasen. Journal für Praktische Chemie. (Foundational Mechanism).[8] Link
-
Zhang, X., et al. (2014).[9] Synthesis of 3-Picoline from Acrolein and Ammonia Through a Liquid-phase Reaction Pathway Using SO4/ZrO2-FeZSM-5. Chemical Engineering Journal. Link
Sources
- 1. chemcess.com [chemcess.com]
- 2. CN102471268A - Process for the selective preparation of 3-picoline from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts [yyhx.ciac.jl.cn]
Application Notes and Protocols for the Dehydrogenation of Dodecahydro-1,4,7,9b-tetraazaphenalene
Introduction: The Potential of Dodecahydro-1,4,7,9b-tetraazaphenalene as a Liquid Organic Hydrogen Carrier
The global pursuit of a sustainable energy economy has identified hydrogen as a critical clean energy carrier. Liquid Organic Hydrogen Carriers (LOHCs) are at the forefront of technologies for the safe and efficient storage and transportation of hydrogen.[1] These systems involve the reversible catalytic hydrogenation of a hydrogen-lean carrier molecule for storage and its subsequent dehydrogenation to release hydrogen on demand.[2]
This document focuses on dodecahydro-1,4,7,9b-tetraazaphenalene , a polycyclic N-heterocycle with the chemical formula C₉H₁₈N₄.[3] Its structure is presented in Figure 1.
Figure 1: Chemical Structure of Dodecahydro-1,4,7,9b-tetraazaphenalene
Caption: Structure of the hydrogen-rich LOHC.
Based on its molecular formula and a molecular weight of 182.27 g/mol , the theoretical gravimetric hydrogen storage capacity of dodecahydro-1,4,7,9b-tetraazaphenalene can be calculated. Assuming complete dehydrogenation to 1,4,7,9b-tetraazaphenalene (C₉H₆N₄), nine molecules of H₂ (18.144 g/mol ) would be released.
Theoretical Hydrogen Storage Capacity:
-
Mass of H₂ released = 9 * 2.016 g/mol = 18.144 g/mol
-
Gravimetric Density = (18.144 / 182.271) * 100% ≈ 9.95 wt%
This high theoretical capacity makes it a compelling candidate for LOHC applications. However, it is important to note that as of the date of this document, there is a significant lack of published experimental data specifically detailing the dehydrogenation of dodecahydro-1,4,7,9b-tetraazaphenalene.
Therefore, this guide will provide detailed protocols and application notes based on a well-studied and structurally analogous N-heterocyclic LOHC system: dodecahydro-N-ethylcarbazole (H12-NEC) . The principles, catalysts, and methodologies described herein are expected to provide a robust starting point for the investigation of dodecahydro-1,4,7,9b-tetraazaphenalene.
Catalytic Dehydrogenation of N-Heterocyclic LOHCs: A Model System Approach
N-heterocyclic LOHCs are advantageous due to the presence of nitrogen atoms in their rings, which can lower the enthalpy of dehydrogenation compared to their carbocyclic counterparts.[2][4] This allows for hydrogen release at lower temperatures, a critical factor for improving the overall energy efficiency of the LOHC cycle.[4]
The dehydrogenation of H12-NEC to N-ethylcarbazole (NEC) is a well-documented process and serves as an excellent model.[5]
Core Principles of Catalytic Dehydrogenation
The dehydrogenation reaction is an endothermic process that requires a catalyst to proceed at a reasonable rate and temperature.[2] The general reaction for the model system is:
C₁₄H₂₃N (H12-NEC) + Catalyst + Heat → C₁₄H₁₁N (NEC) + 6H₂
Key factors influencing the reaction include:
-
Catalyst Selection: Noble metals, particularly palladium (Pd) and platinum (Pt), supported on high-surface-area materials like activated carbon (C) or alumina (Al₂O₃), are highly effective.[5][6] The choice of support can influence catalyst activity and stability.[5]
-
Temperature: Higher temperatures favor the endothermic dehydrogenation reaction, increasing the rate of hydrogen release. However, excessively high temperatures can lead to thermal decomposition of the LOHC and catalyst deactivation. For H12-NEC, temperatures in the range of 180-240°C are common.[4][5]
-
Catalyst Loading: The amount of catalyst relative to the LOHC will impact the reaction rate.
-
Reaction Environment: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and LOHC.
Experimental Protocols
The following protocols are based on the dehydrogenation of H12-NEC and should be adapted and optimized for dodecahydro-1,4,7,9b-tetraazaphenalene.
Protocol 1: Batch Dehydrogenation Using a Pd/C Catalyst
This protocol describes a typical lab-scale batch dehydrogenation experiment.
Materials:
-
Dodecahydro-1,4,7,9b-tetraazaphenalene (or H12-NEC as a model)
-
5% Palladium on activated carbon (Pd/C) catalyst
-
High-purity nitrogen or argon gas
-
Solvent (e.g., dodecane, if needed for viscosity or as an internal standard)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermocouple and temperature controller
-
Condenser
-
Gas outlet connected to a bubble counter and a gas flow meter or gas collection system
-
Syringes for sampling
Workflow Diagram:
Caption: Experimental workflow for batch dehydrogenation.
Procedure:
-
Reactor Setup: Add a defined amount of dodecahydro-1,4,7,9b-tetraazaphenalene (e.g., 20 g) and the Pd/C catalyst (e.g., 1 wt% relative to the LOHC) to the three-neck flask equipped with a magnetic stir bar.
-
Assembly: Assemble the glassware, ensuring the condenser is supplied with cooling water and the gas outlet is connected to the monitoring system.
-
Inerting: Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove all oxygen.
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (a starting point could be 190°C).
-
Monitoring: Monitor the evolution of hydrogen gas using the gas flow meter. Record the cumulative volume of H₂ released over time.
-
Sampling: At regular intervals (e.g., every 30 minutes), carefully extract a small aliquot (approx. 0.1 mL) of the liquid reaction mixture using a syringe for later analysis.
-
Reaction Completion: The reaction is considered complete when hydrogen evolution ceases.
-
Cooling and Recovery: Turn off the heating and allow the reactor to cool to room temperature under the inert atmosphere. The catalyst can be separated from the liquid product by filtration or centrifugation.
Data Analysis and Interpretation
1. Hydrogen Yield: The percentage of hydrogen yield can be calculated as: Yield (%) = (Volume of H₂ released / Theoretical volume of H₂) * 100
2. Conversion and Selectivity: The composition of the liquid samples is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the hydrogen-rich LOHC and the selectivity towards the desired hydrogen-lean product.
Analytical Methods for Monitoring Dehydrogenation
Accurate monitoring is crucial for understanding reaction kinetics and optimizing the process.
Gas Chromatography (GC):
-
Purpose: To quantify the concentration of the hydrogen-rich LOHC, the hydrogen-lean product, and any intermediates or by-products in the liquid phase.
-
Typical Setup: A GC system equipped with a Flame Ionization Detector (FID) is suitable. A capillary column appropriate for high-boiling point nitrogen-containing compounds (e.g., a DB-5 type column) should be used.
-
Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., toluene or dichloromethane) and add an internal standard for accurate quantification.
Mass Spectrometry (MS):
-
Purpose: Coupled with GC (GC-MS), it is used to identify the structures of the reaction products, intermediates, and any potential side-products formed during the reaction.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H and ¹³C NMR can be used to provide detailed structural confirmation of the starting material and the final dehydrogenated product.
Comparative Data and Performance Benchmarks
The following table summarizes typical data for the dehydrogenation of the model compound, H12-NEC. This can serve as a benchmark when developing the process for dodecahydro-1,4,7,9b-tetraazaphenalene.
| Parameter | Value | Reference |
| LOHC System | Dodecahydro-N-ethylcarbazole (H12-NEC) | [5] |
| Catalyst | 5% Pd/C | [5] |
| Temperature | 180°C | [5] |
| Reaction Time | 12 hours | [5] |
| H12-NEC Conversion | >99% | [5] |
| Hydrogen Yield | 5.69 wt% | [5] |
| Selectivity to NEC | High (specific values vary) | [6] |
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable. All experiments should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.
-
High Temperatures: Use appropriate personal protective equipment (PPE) when working with heated reactors.
-
Catalysts: Some metal catalysts can be pyrophoric, especially after reduction. Handle them in an inert atmosphere.
Conclusion and Future Outlook
Dodecahydro-1,4,7,9b-tetraazaphenalene presents a promising, yet unexplored, option for high-capacity hydrogen storage. The lack of specific experimental data necessitates a foundational research approach. The protocols and methodologies outlined in this document, based on the well-established H12-NEC system, provide a comprehensive starting point for researchers.
Future work should focus on:
-
Catalyst Screening: Testing various supported noble metal catalysts (Pd, Pt, Ru) to identify the most active and selective system for the dehydrogenation of dodecahydro-1,4,7,9b-tetraazaphenalene.
-
Kinetic Studies: Determining the reaction kinetics to understand the rate-limiting steps and optimize reaction conditions.
-
By-product Analysis: Identifying any potential side-products to assess the long-term stability and reversibility of this LOHC system.
By systematically applying these established methodologies, the viability of dodecahydro-1,4,7,9b-tetraazaphenalene as a next-generation LOHC can be thoroughly evaluated.
References
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Stepanenko, S. A., et al. (2022). N-Heterocyclic Molecules as Potential Liquid Organic Hydrogen Carriers: Reaction Routes and Dehydrogenation Efficacy. Catalysts, 12(10), 1260. Available from: [Link]
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Boreskov Institute of Catalysis. (2022). N-Heterocyclic Molecules as Potential Liquid Organic Hydrogen Carriers: Reaction Routes and Dehydrogenation Efficacy. Available from: [Link]
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Jadhav, S. G., et al. (2022). Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport. Processes, 10(7), 1365. Available from: [Link]
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Li, Y., et al. (2024). A Perspective Review on N-Heterocycles as Liquid Organic Hydrogen Carriers and Their Hydrogenation/Dehydrogenation Catalysts. ResearchGate. Available from: [Link]
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Jelic, J., et al. (2018). Model Catalytic Studies of Liquid Organic Hydrogen Carriers: Dehydrogenation and Decomposition Mechanisms of Dodecahydro-N-ethylcarbazole on Pt(111). ACS Catalysis, 8(9), 8356-8367. Available from: [Link]
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Wang, Z., et al. (2022). Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. Catalysts, 12(12), 1588. Available from: [Link]
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HI ERN. (2025). New method developed for identifying side products in LOHC systems. Available from: [Link]
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Bai, Y., et al. (2020). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. Environmental Science and Pollution Research, 27(29), 36172-36185. Available from: [Link]
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Kim, S., et al. (2021). Recent Advances in Homogeneous/Heterogeneous Catalytic Hydrogenation and Dehydrogenation for Potential Liquid Organic Hydrogen Carrier (LOHC) Systems. Catalysts, 11(12), 1523. Available from: [Link]
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Van Winkle, J. L., et al. (1962). Dodecahydro-1,4,7,9b-tetraazaphenalene, a Condensate of Acrolein and Ammonia. The Journal of Organic Chemistry, 27(7), 2612-2614. Available from: [Link]
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Zhang, X., et al. (2023). Catalytic dehydrogenation of dodecahydro-n-ethyl carbazole on supported Pt-Cu catalyst: Mechanistic insights into diffusion, bimetallic synergistic and support effects. ResearchGate. Available from: [Link]
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Probing Molecular Aromaticity: A Guide to DFT-Based Ring Current Calculations for Cyclazine Systems
Abstract
Cyclazines, a unique class of nitrogen-containing polycyclic compounds, exhibit fascinating electronic properties rooted in their distinct aromaticity. Understanding the nature and magnitude of the induced ring currents in these systems is paramount for the rational design of novel materials in fields ranging from organic electronics to medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Density Functional Theory (DFT) for the robust calculation of ring currents in cyclazine molecules. We delve into the theoretical underpinnings of key methodologies, namely Nucleus-Independent Chemical Shift (NICS) and Gauge-Including Magnetically Induced Currents (GIMIC), and present detailed, field-proven protocols for their implementation. This guide is structured to provide not only step-by-step instructions but also the crucial scientific reasoning behind the selection of computational parameters, ensuring both accuracy and reproducibility.
Introduction: The Significance of Ring Currents in Cyclazine Chemistry
Cyclazines are characterized by a central nitrogen atom connected to three peripheral rings, leading to complex electronic structures and varying degrees of aromaticity. The concept of a ring current, a magnetically induced flow of electrons within a cyclic molecule, is a cornerstone of understanding aromaticity.[1] In aromatic systems, a diatropic ring current is induced, which opposes the external magnetic field, while anti-aromatic systems exhibit a paratropic ring current that reinforces the external field.[2][3] The strength and direction of these currents in cyclazines dictate many of their chemical and physical properties, including their stability, reactivity, and spectroscopic signatures.[4][5]
DFT has emerged as a powerful and versatile tool for modeling the electronic structure of molecules, offering a favorable balance between computational cost and accuracy for systems of the size and complexity of cyclazines.[6][7] By leveraging DFT, we can quantitatively assess the ring currents and gain deep insights into the electronic delocalization that governs the behavior of these intriguing molecules.
Theoretical Foundations: Methods for Quantifying Ring Currents
Two primary DFT-based methods have become the gold standard for evaluating ring currents and aromaticity: Nucleus-Independent Chemical Shift (NICS) and Gauge-Including Magnetically Induced Currents (GIMIC).
Nucleus-Independent Chemical Shift (NICS)
The NICS method, introduced by Schleyer and coworkers, provides a simple yet effective probe of aromaticity by calculating the magnetic shielding at a specific point within or above a ring.[1][8] A "ghost" atom (typically a Bq atom with no basis functions) is placed at the geometric center of the ring of interest, and its magnetic shielding tensor is computed. The negative of the isotropic shielding value is then reported as the NICS value.
-
Aromatic Systems: Exhibit negative NICS values, indicating magnetic shielding due to a diatropic ring current.
-
Anti-Aromatic Systems: Show positive NICS values, indicating deshielding due to a paratropic ring current.[8]
-
Non-Aromatic Systems: Have NICS values close to zero.
While computationally inexpensive, the interpretation of NICS values can be nuanced. The original NICS(0) method (probe at the ring center) can be contaminated by local sigma-bond contributions. To mitigate this, variants such as NICS(1) (probe 1 Å above the ring plane) and NICS(1)zz (the zz-component of the shielding tensor 1 Å above the plane) are often employed to better isolate the contribution of the π-electron ring current.[9]
Gauge-Including Magnetically Induced Currents (GIMIC)
The GIMIC method provides a more direct and visual representation of the electron flow within a molecule in response to an external magnetic field.[10][11] It calculates the current density vector at every point in a 3D grid surrounding the molecule. This allows for the visualization of current pathways and the quantification of the total current strength passing through a specific chemical bond or across a ring.[12][13]
GIMIC offers several advantages over NICS:
-
Direct Visualization: Provides a clear picture of diatropic and paratropic current loops.[12]
-
Quantitative Analysis: Allows for the integration of the current density to obtain quantitative measures of ring current strength.[14]
-
Decomposition: Can partition the total current into contributions from different molecular orbitals (e.g., σ and π).
The primary drawback of GIMIC is its higher computational cost compared to NICS, as it requires the calculation of the current density over a grid. However, the richness of the information it provides often justifies the additional computational expense.[10]
Computational Workflow and Protocols
The following sections outline the detailed step-by-step protocols for performing NICS and GIMIC calculations on cyclazine systems. The workflow is designed to ensure scientific rigor and reproducibility.
Figure 1: General workflow for DFT-based ring current calculations.
Protocol 1: Geometry Optimization and Frequency Analysis
The accuracy of any subsequent property calculation is critically dependent on a well-optimized molecular geometry.
Step 1: Building the Initial Structure Construct the 3D coordinates of the cyclazine molecule using a molecular builder/editor (e.g., Avogadro, GaussView, ChemDraw).
Step 2: Choosing the Level of Theory The choice of DFT functional and basis set is crucial for obtaining reliable results.[15][16]
-
Functional: Hybrid functionals, such as B3LYP, are widely used and often provide a good balance of accuracy and computational cost for organic molecules.[15][17] For systems where long-range interactions might be important, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.
-
Basis Set: A polarized valence double-zeta basis set, such as def2-SVP or 6-31G(d), is often a good starting point.[18][19] For higher accuracy, a triple-zeta basis set like def2-TZVP or 6-311G(d,p) is recommended, especially for the final property calculations.[16][20] Diffuse functions (e.g., adding a '+' to the Pople-style basis sets or using 'aug-' for correlation-consistent sets) can be important for describing anions or excited states.[16]
Step 3: Performing the Geometry Optimization Submit a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). Ensure the calculation is performed in the gas phase or with an appropriate solvent model if solvent effects are being investigated.
Step 4: Frequency Analysis Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:
-
Verification of Minimum: A true minimum on the potential energy surface will have no imaginary frequencies.
-
Thermodynamic Properties: Provides zero-point vibrational energy (ZPVE) and other thermodynamic data.
Protocol 2: NICS Calculation and Analysis
Step 1: Preparing the Input File Using the optimized coordinates from Protocol 1, set up an NMR shielding calculation. Place ghost atoms (Bq) at the desired locations for NICS analysis (e.g., the geometric center of each ring for NICS(0) and 1 Å above the center for NICS(1)).
Step 2: Running the NMR Calculation Execute the NMR calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR properties.[21]
Step 3: Extracting and Analyzing NICS Values From the output file, locate the calculated isotropic magnetic shielding values for the ghost atoms. The NICS value is the negative of this shielding value.
Table 1: Representative NICS(1)zz Values for Aromatic and Anti-aromatic Systems
| Compound | NICS(1)zz (ppm) | Aromaticity |
| Benzene | -30 to -40 | Aromatic |
| Cyclobutadiene (planar) | +40 to +50 | Anti-aromatic |
| Pyrrole | -25 to -35 | Aromatic |
| Pentalene | +20 to +30 (5-membered rings) | Anti-aromatic |
Note: These are typical ranges and can vary with the level of theory.
Protocol 3: GIMIC Calculation and Visualization
The GIMIC calculation is a post-processing step that utilizes the output of a standard DFT NMR calculation.[12]
Step 1: Prerequisite NMR Calculation Perform a GIAO NMR calculation as described in Protocol 2, ensuring that the necessary information for GIMIC (e.g., the one-electron perturbed and unperturbed density matrices) is saved.[12][14] In Gaussian, this often requires specific keywords like iop(10/33=2).
Step 2: Generating GIMIC Input Files Use utility scripts, often provided with the GIMIC software package, to convert the output of the quantum chemistry program (e.g., a formatted checkpoint file, .fchk, from Gaussian) into the required input files for GIMIC (typically XDENS and MOL files).[12]
Step 3: Creating the GIMIC Control File Prepare a GIMIC input file (gimic.inp) that specifies the parameters for the current density calculation. Key parameters include:
-
magnet: The direction of the external magnetic field (usually along the z-axis, perpendicular to the molecular plane).
-
Grid: Defines the size, origin, and density of the 3D grid for the current density calculation.[12]
Step 4: Running the GIMIC Calculation Execute the GIMIC program. This calculation is typically very fast as it does not involve solving the SCF equations.[12]
Step 5: Visualizing the Current Density The output of GIMIC is a file containing the current density vectors on the defined grid (e.g., jvec.vti). This file can be visualized using software like ParaView or VMD.[12] The visualization will show streamlines representing the direction and magnitude of the induced ring currents.
Figure 2: Conceptual diagram of GIMIC current density visualization.
Best Practices and Troubleshooting
-
Functional and Basis Set Selection: For a series of related cyclazine derivatives, it is imperative to use the same level of theory throughout to ensure that comparisons are meaningful.[17]
-
Grid Definition in GIMIC: Ensure the grid in the GIMIC calculation is large enough to encompass the entire molecule and the region where the ring currents are expected to flow. The grid density should be sufficient to resolve the details of the current pathways.[12]
-
Interpretation of NICS: Be cautious when comparing NICS values between different ring sizes or chemical compositions, as factors other than aromaticity can influence the local magnetic environment.[1]
-
Planarity: For nominally planar systems, ensure that the optimized geometry is indeed planar. Small deviations from planarity can significantly affect the calculated ring currents.
Conclusion
DFT-based methods, particularly NICS and GIMIC, provide a powerful computational toolkit for elucidating the aromatic character of cyclazine ring systems. By following the detailed protocols and best practices outlined in this application note, researchers can obtain reliable and insightful data on the magnetically induced ring currents that are fundamental to the properties of these molecules. A thorough understanding of these electronic features is a critical step in the design and development of new cyclazine-based materials with tailored functionalities for a wide range of applications.
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Wang, Z. (2021). Visualization of Aromaticity: GIMIC. Zhe WANG, Ph.D. Available at: [Link]
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Case, D. A., et al. (2002). Calculations of the Contribution of Ring Currents to the Chemical Shielding Anisotropy. Journal of the American Chemical Society, 124(9), 1832-1833. Available at: [Link]
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Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(20), 6317-6318. Available at: [Link]
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Fliegl, H., et al. (2011). The gauge including magnetically induced current method. Physical Chemistry Chemical Physics, 13(46), 20500-20518. Available at: [Link]
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Gershoni-Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group. Available at: [Link]
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Juselius, J., et al. (2023). The gauge including magnetically induced current density method (GIMIC). Zenodo. Available at: [Link]
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Steiner, E., & Fowler, P. W. (2001). Ipsocentric ring currents in density functional theory. Physical Chemistry Chemical Physics, 3(1), 174-179. Available at: [Link]
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Merlet, C., et al. (2018). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 20(2), 1134-1144. Available at: [Link]
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Monaco, G., et al. (2016). The making of ring currents. Physical Chemistry Chemical Physics, 18(20), 13835-13844. Available at: [Link]
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Fliegl, H., et al. (2011). The gauge including magnetically induced current method. University of Helsinki. Available at: [Link]
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Chen, Z., et al. (2005). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews, 105(10), 3842-3888. Available at: [Link]
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Bera, P. P., et al. (2015). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A, 119(21), 5315-5324. Available at: [Link]
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Zilka, M., et al. (2022). How to perform Nucleus Independent Chemical Shift Calculations using CASTEP and Pynics. CCP-NC. Available at: [Link]
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Fliegl, H., et al. (2011). The gauge including magnetically induced current method. ResearchGate. Available at: [Link]
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Stanger, A. (2006). Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. The Journal of Organic Chemistry, 71(3), 883-893. Available at: [Link]
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Wang, Y., et al. (2024). BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics. Molecules, 29(1), 1-20. Available at: [Link]
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Application Notes and Protocols: Harnessing the Potential of the Pyrido[2,1,6-de]quinolizine Core for Advanced Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Quest for Superior Emitters in Organic Electronics
The field of organic light-emitting diodes (OLEDs) has revolutionized display and lighting technologies, offering unprecedented color purity, efficiency, and form factor flexibility. At the heart of this technology lies the emitter material, which dictates the ultimate performance of the device. Third-generation emitters utilizing the mechanism of Thermally Activated Delayed Fluorescence (TADF) have emerged as a dominant force, enabling the harvesting of both singlet and triplet excitons and theoretically achieving 100% internal quantum efficiency (IQE) without the need for expensive and rare heavy metals like iridium and platinum.[1][2]
The key to efficient TADF is a molecular design that minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3] This is typically achieved through a donor-acceptor (D-A) architecture, which spatially separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] While numerous heterocyclic systems have been explored as acceptor units, the rigid, planar, and electron-deficient pyrido[2,1,6-de]quinolizine core remains a promising yet underexplored scaffold for the design of novel TADF emitters. Its unique electronic structure and potential for functionalization offer a compelling platform for developing next-generation emitters with enhanced stability and performance.
This comprehensive guide provides a forward-looking framework for researchers, chemists, and materials scientists on the design, synthesis, characterization, and device application of novel TADF emitters based on the this compound moiety. While this specific application of the this compound core is a novel research direction, the protocols and methodologies presented herein are grounded in established principles of TADF material science, drawing parallels from well-studied analogous nitrogen-containing heterocyclic systems.[5][6]
The this compound Advantage: A Theoretical Framework
The this compound system, a polycyclic aromatic hydrocarbon with a bridgehead nitrogen atom, possesses intrinsic properties that make it an attractive candidate for an acceptor core in a D-A type TADF emitter.[7] Its extended π-conjugation and the electron-withdrawing nature of the nitrogen atoms can lead to a low-lying LUMO. By strategically attaching electron-donating moieties at various positions on the periphery of the this compound core, a charge-transfer (CT) excited state can be induced. The rigidity of the core structure is also beneficial, as it can suppress non-radiative decay pathways, potentially leading to higher photoluminescence quantum yields (PLQY).[8]
The central hypothesis is that by tuning the strength and substitution pattern of the donor units, the HOMO-LUMO overlap and the resulting ΔEST can be finely controlled to promote efficient reverse intersystem crossing (RISC), the key process in TADF.
Proposed Synthesis of Donor-Acceptor Type this compound Derivatives
The synthesis of functionalized this compound derivatives suitable for TADF applications requires a multi-step approach. The following proposed synthetic route is based on established organometallic cross-coupling reactions, which are widely used in the synthesis of optoelectronic materials.[9]
Protocol 1: Synthesis of a Halogenated this compound Intermediate
The initial step involves the synthesis of a halogenated this compound, which will serve as a versatile intermediate for the introduction of donor groups. This can be achieved through modifications of known procedures for the synthesis of the parent this compound.[3][10]
Step-by-Step Methodology:
-
Synthesis of the this compound Core: Follow established literature procedures to synthesize the parent this compound.[3][10]
-
Halogenation: Introduce bromine or iodine atoms at specific positions of the this compound core using a suitable halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide) in an appropriate solvent. The reaction conditions (temperature, reaction time, and stoichiometry) should be optimized to achieve the desired degree of halogenation.
-
Purification: The resulting halogenated intermediate should be purified using column chromatography on silica gel to obtain a high-purity product. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity.
Protocol 2: Introduction of Donor Moieties via Suzuki or Buchwald-Hartwig Cross-Coupling
With the halogenated intermediate in hand, various electron-donating groups can be introduced using palladium-catalyzed cross-coupling reactions. The choice of donor will significantly impact the photophysical properties of the final TADF emitter. Common donor moieties include carbazole, phenoxazine, and acridine derivatives.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated this compound intermediate, the desired donor boronic acid or amine, a palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling or Pd₂(dba)₃ with a suitable ligand like Xantphos for Buchwald-Hartwig coupling), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Temperature: Dissolve the reactants in a suitable degassed solvent (e.g., toluene, dioxane, or a mixture thereof). The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for 12-48 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography and subsequent recrystallization or sublimation to yield the final donor-acceptor this compound derivative.
-
Characterization: Thorough characterization of the final product is crucial and should include ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its chemical identity and purity.
Caption: The Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.
| Parameter | Description | Desired Value for TADF |
| λem | Emission Wavelength | Tunable across the visible spectrum |
| PLQY (Φ) | Photoluminescence Quantum Yield | High (> 80%) |
| ΔEST | Singlet-Triplet Energy Gap | Small (< 0.2 eV) |
| τp / τd | Prompt / Delayed Lifetime | Presence of both components |
| kRISC | Reverse Intersystem Crossing Rate | High (> 10⁵ s⁻¹) |
Fabrication and Characterization of OLED Devices
The ultimate test of a new TADF emitter is its performance in an OLED device. The following protocol outlines the fabrication of a multilayer OLED using the newly synthesized this compound derivatives as the emissive dopant.
Protocol 4: OLED Fabrication
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 30-40 nm) of a suitable HIL material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate via spin-coating.
-
Hole Transporting Layer (HTL) Deposition: Thermally evaporate a layer (e.g., 30-50 nm) of a hole-transporting material, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), onto the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate the this compound TADF emitter as a dopant (typically 5-20 wt%) with a suitable host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) to form the EML (e.g., 20-30 nm). The doping concentration should be optimized for the best device performance.
-
Electron Transporting Layer (ETL) Deposition: Thermally evaporate a layer (e.g., 30-50 nm) of an electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), onto the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an EIL material, such as lithium fluoride (LiF) (e.g., 1 nm), followed by a thicker layer of a low work function metal, such as aluminum (Al) (e.g., 100 nm), through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Sources
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- 2. Synthesis of this compound (cycl[3,3,3]azine) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido(2,1,6-de)quinolizine | C12H9N | CID 136343 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. (PDF) One-Pot Synthesis of 2h-Quinolizine and [research.amanote.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of air-sensitive pyrido[2,1,6-de]quinolizine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the air-sensitive compound pyrido[2,1,6-de]quinolizine. It addresses common challenges related to its oxidative instability and offers field-proven protocols and troubleshooting advice to ensure experimental success and material integrity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to air?
This compound, also known as cycl[3.3.3]azine, possesses an electron-rich, planar π-system. This high electron density makes it an excellent electron donor and thus highly susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of a stable radical cation and subsequently a dication.[1] This process is often visually indicated by a rapid color change of the material. The parent cyclazine is noted to be particularly air-sensitive.[1] Its unique electronic structure, while valuable for applications in materials science and as a pharmaceutical building block, is the primary cause of its instability in the presence of air.[2]
Q2: What are the initial signs of oxidation I should look for?
The most common and immediate indicator of oxidation is a change in color. Pure this compound and its solutions should have a specific color profile; any deviation, such as darkening or the appearance of brown or black hues, suggests degradation. On a spectroscopic level, you might observe the appearance of new peaks in your NMR spectrum or unexpected masses in mass spectrometry analysis, corresponding to oxidized species or subsequent degradation products.
Q3: What is the fundamental principle behind preventing oxidation?
The core principle is the rigorous exclusion of atmospheric oxygen and moisture.[3][4][5] This is achieved by creating and maintaining an inert atmosphere, typically using dry nitrogen or argon gas, throughout all handling, reaction, and storage steps.[6][7] Any vessel containing the compound should be thoroughly purged of air, and any solvents or reagents used must be deoxygenated.
Q4: Is a standard fume hood sufficient for handling this compound?
No. A standard fume hood is designed to protect the user from inhaling hazardous substances but does not protect the experiment from the atmosphere. For air-sensitive compounds like this compound, all manipulations must be performed using specialized air-free techniques, such as a Schlenk line or in a glove box.[3][4][6]
Q5: Can I add a stabilizer to my solution to prevent oxidation?
Yes, in some applications, the use of a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a synthetic antioxidant that functions by donating a hydrogen atom to peroxy radicals, terminating the autoxidation chain reaction.[8][9] It is widely used to stabilize organic compounds.[10][11] A small amount (e.g., 50-100 ppm) of BHT can be added to solvents or solutions of this compound to inhibit oxidative degradation, particularly during long-term storage or prolonged reactions. However, you must first verify that BHT will not interfere with your downstream applications.
Troubleshooting Guide
| Symptom | Potential Cause (Oxidation-Related) | Diagnostic Test | Recommended Action |
| Solution darkens rapidly upon preparation. | Ingress of air during solvent transfer or weighing. Solvent was not properly degassed. | 1. Prepare a small test sample under rigorously inert conditions (glove box).2. Check solvent purity and degassing method. | 1. Refine inert atmosphere technique.2. Re-degas solvent using the Freeze-Pump-Thaw method (see Protocol 1).3. Ensure all glassware is oven-dried and cooled under vacuum or inert gas. |
| Reaction fails or gives low yield. | Oxidative degradation of the starting material or an air-sensitive intermediate. | 1. Run a control reaction with freshly purified, properly handled starting material.2. Analyze a sample of the starting material by ¹H NMR or LC-MS to check for impurities. | 1. Purify the this compound immediately before use.2. Ensure the reaction is maintained under a positive pressure of inert gas for its entire duration.[12] |
| Unexpected peaks in ¹H NMR or Mass Spec. | Formation of oxidized species (e.g., radical cation, sulfoxide if applicable) or other degradation byproducts. | 1. Compare spectra to a known pure standard.2. Attempt to isolate and characterize the impurity. | 1. Review and improve all air-free handling procedures.2. Consider adding a non-interfering antioxidant like BHT to the reaction mixture or storage solvent.[11] |
| Solid compound changes color over time in storage. | The storage container is not airtight, allowing slow diffusion of oxygen. | Visually inspect the container seal (e.g., septum integrity, grease on glass joints). | 1. Transfer the material to a new, properly sealed container inside a glove box.2. Store in a dark environment, such as in an amber vial, to prevent photo-oxidation.[13]3. Store in a freezer at or below -20°C to slow degradation kinetics. |
Key Experimental Protocols
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw (FPT)
The Freeze-Pump-Thaw (FPT) method is the most effective technique for removing dissolved oxygen from solvents.[14][15] A minimum of three cycles is required for optimal degassing.[14][16]
Materials:
-
Schlenk flask
-
High-vacuum Schlenk line[6]
-
Liquid nitrogen or a dry ice/acetone bath
-
Solvent to be degassed
Procedure:
-
Fill: Place the solvent in a Schlenk flask. Do not fill the flask more than 50% of its volume to prevent shattering during freezing.[16]
-
Freeze: Close the flask's stopcock to the manifold. Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.[14]
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold of the Schlenk line. Evacuate the headspace for 3-5 minutes.[17] You will be removing the atmosphere above the frozen solid.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the liquid and into the evacuated headspace.[17][18]
-
Repeat: Repeat steps 2-4 at least two more times.
-
Backfill: After the final thaw, carefully backfill the flask with an inert gas (Argon or Nitrogen) by opening the stopcock to the inert gas manifold. The solvent is now degassed and ready for use.[14]
Protocol 2: Handling this compound Using a Schlenk Line
A Schlenk line allows for the manipulation of air-sensitive compounds under an inert atmosphere.[3][19] The key is to alternate between vacuum and inert gas to remove air from the glassware.
Materials:
-
Schlenk line connected to a vacuum pump and an inert gas source
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)
-
Septa, syringes, and needles
-
This compound (solid or solution)
Procedure:
-
System Purge: Ensure the Schlenk line is operating correctly, with inert gas flowing through the bubbler and a good vacuum established.
-
Glassware Preparation: Attach your oven-dried, cooled glassware to a port on the Schlenk line via flexible tubing.
-
Evacuate & Backfill: Carefully open the port to the vacuum manifold to evacuate the air from the flask. Once a vacuum is established (typically 1-2 minutes), close the port to the vacuum and slowly open it to the inert gas manifold to backfill the flask. You should see the flow rate in the bubbler decrease and then return to normal.
-
Repeat Cycle: Repeat the evacuate-and-backfill cycle at least three times to ensure the flask is free of air and moisture.[19]
-
Reagent Transfer:
-
Solids: If adding solid this compound, do this in a glove box or under a strong positive flow of inert gas ("counterflow").
-
Liquids/Solutions: Use an oven-dried, nitrogen-flushed syringe and needle to transfer degassed solvents or solutions.[12] Pierce the septum on your reaction flask while maintaining a slight positive pressure of inert gas.
-
Protocol 3: Long-Term Storage
Proper storage is critical to maintaining the integrity of this compound.
Procedure:
-
Inert Environment: Inside a glove box, dispense the compound into small, appropriately sized amber glass vials.[13] Using smaller vials minimizes the exposure of the entire batch each time a sample is taken.
-
Seal Securely: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.
-
Secondary Containment: Place the sealed vials inside a larger, labeled container that can also be sealed.
-
Store Cold & Dark: Store the container in a freezer (≤ -20°C) that is designated for chemical storage and is not frequently opened. The low temperature slows the rate of any potential degradation, and the dark environment protects against photo-oxidation.[13]
Visualization and Workflows
Decision Workflow for Suspected Oxidation
This diagram outlines the logical steps to take when you suspect your sample of this compound has been compromised by oxidation.
Caption: Decision workflow for troubleshooting suspected oxidation.
Inert Atmosphere Handling Setup (Schlenk Line)
This diagram illustrates the basic components and gas flow for handling air-sensitive reagents using a Schlenk line.
Sources
- 1. Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 11. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
Technical Support Center: A Guide to Improving Yield in Cycl[3.3.3]azine Synthesis via Pd/C Dehydrogenation
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cycl[3.3.3]azines, with a specific focus on optimizing the critical dehydrogenation step using palladium on carbon (Pd/C). Here, we will delve into the nuances of this reaction, providing practical, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.
Introduction: The Challenge of Aromatization
The synthesis of the planar, electron-rich cycl[3.3.3]azine core is a significant endeavor in medicinal chemistry and materials science. The final aromatization of a saturated or partially saturated precursor via dehydrogenation is often the most challenging step, with yields being highly sensitive to reaction conditions. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this transformation; however, its efficacy can be hampered by a variety of factors leading to low yields, incomplete reactions, and difficult purifications. This guide will equip you with the knowledge to diagnose and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in Pd/C dehydrogenation for cycl[3.3.3]azine synthesis?
A1: Low yields can stem from several factors, but the most common culprits are incomplete reaction and catalyst deactivation. Incomplete reactions may be due to suboptimal reaction temperature, insufficient reaction time, or poor catalyst-substrate interaction. Catalyst deactivation can be caused by impurities in the starting materials or solvent, or by the product itself inhibiting the catalyst's active sites.[1][2]
Q2: How do I choose the right solvent for the dehydrogenation reaction?
A2: The choice of solvent is critical. High-boiling point, aprotic polar solvents are generally preferred as they can facilitate the high temperatures often required for dehydrogenation and help to solubilize the starting materials and intermediates.[3] Xylene, diphenyl ether, and N,N-dimethylformamide (DMF) are commonly used.[4][5] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1]
Q3: What is the optimal temperature for the dehydrogenation reaction?
A3: The optimal temperature is highly substrate-dependent and needs to be determined empirically. Generally, temperatures between 150°C and 250°C are effective.[3][6] It is a delicate balance; too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to thermal decomposition of the starting material or product and promote side reactions.[6][7]
Q4: Can the Pd/C catalyst be reused?
A4: In theory, as a heterogeneous catalyst, Pd/C can be recovered and reused. However, its activity often diminishes with each cycle due to catalyst poisoning or changes in the palladium particle morphology.[8] Regeneration procedures, such as washing with solvents or treatment with specific reagents, can sometimes restore activity.[9][10][11]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd/C may have been improperly stored or is from a poor-quality batch. | - Use a fresh batch of high-quality Pd/C. - Ensure the catalyst is stored under an inert atmosphere. |
| Suboptimal Temperature: The reaction temperature is too low for the dehydrogenation to proceed efficiently. | - Gradually increase the reaction temperature in 10-20°C increments. - Monitor the reaction progress by TLC or LC-MS at each temperature point. | |
| Insufficient Reaction Time: The reaction has not been allowed to run to completion. | - Extend the reaction time and monitor its progress at regular intervals. | |
| Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, solvent, and the heterogeneous catalyst. | - Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. | |
| Incomplete Reaction (Mixture of Starting Material and Product) | Catalyst Deactivation: The catalyst has lost its activity during the reaction. | - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Consider adding the catalyst in portions throughout the reaction. - Purify starting materials and solvents to remove potential catalyst poisons.[8] |
| Product Inhibition: The aromatic cycl[3.3.3]azine product may be adsorbing to the catalyst surface and blocking active sites. | - This is a challenging issue. Consider a continuous flow setup where the product is removed from the reaction zone as it is formed. | |
| Formation of Side Products | Over-dehydrogenation or Decomposition: The reaction temperature is too high, leading to the formation of undesired byproducts. | - Lower the reaction temperature. - Reduce the reaction time. |
| Hydrogenolysis of Functional Groups: If your substrate contains sensitive functional groups (e.g., benzyl ethers, halides), they may be cleaved under the reaction conditions. | - If possible, choose a protecting group strategy that is compatible with the dehydrogenation conditions. - Consider using a different catalyst that is less prone to causing hydrogenolysis. | |
| Difficulty in Filtering the Catalyst | Fine Catalyst Particles: The Pd/C particles are too fine and are passing through the filter paper. | - Use a pad of Celite® or a membrane filter with a smaller pore size for filtration. |
| Catalyst is Pyrophoric: Dry Pd/C can be pyrophoric, especially after use. | - Safety First! Never allow the filtered catalyst to dry completely in the air. Keep it wet with solvent during and after filtration.[12] |
Experimental Protocols
General Procedure for Pd/C Dehydrogenation in Cycl[3.3.3]azine Synthesis
This protocol provides a starting point for the dehydrogenation of a saturated cycl[3.3.3]azine precursor. The specific conditions may need to be optimized for your particular substrate.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the saturated cycl[3.3.3]azine precursor (1.0 eq).
-
Add 10% Pd/C (0.1 eq by weight of the precursor).
-
Add a high-boiling point aprotic solvent (e.g., diphenyl ether) to achieve a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Flush the flask with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 200-230°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. A common mobile phase for TLC analysis of cyclazines is a mixture of ethyl acetate and hexanes.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycl[3.3.3]azine.
-
Mechanistic Insights and Visualization
Understanding the mechanism of dehydrogenation can aid in troubleshooting and optimization. The generally accepted mechanism for Pd/C-catalyzed dehydrogenation of N-heterocycles involves the following key steps:
-
Adsorption: The saturated heterocyclic substrate adsorbs onto the surface of the palladium catalyst.
-
C-H Bond Activation: The palladium facilitates the cleavage of C-H bonds, leading to the formation of a partially dehydrogenated intermediate and palladium hydride species (Pd-H).
-
Sequential Dehydrogenation: This process repeats, with the sequential removal of hydrogen atoms, leading to the formation of the fully aromatic cycl[3.3.3]azine.
-
Desorption: The aromatic product desorbs from the catalyst surface.
-
Hydrogen Evolution: The palladium hydride species combine to form molecular hydrogen (H₂), which is released from the catalyst surface, regenerating the active catalyst.
Caption: Proposed mechanism for Pd/C catalyzed dehydrogenation.
Workflow for Troubleshooting Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Liu, X., Wang, W., Huo, C., Wang, X., & Quan, Z. (2017). Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor without oxidants. Catalysis Science & Technology, 7(3), 565-569. [Link]
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- Wipf, P. (n.d.).
- Reddit. (2025). Can Pd/C go bad?
- Springer. (2022). Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
MDPI. (2023). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[9][13]Oxazino[2,3-b][9][13]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][9][13]oxazine Derivatives.
- PMC. (2022). Solvent-Free and Efficient One-Pot Strategy for Synthesis of the Triazine-Heterocycle Azacyanines.
- PMC. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. mdpi.com [mdpi.com]
- 14. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Pyrido[2,1,6-de]quinolizine Stabilization
Topic: Preventing Oxidative Degradation during Halogenation Protocols
Critical Alert: The "Redox Trap"[1]
Status: 🔴 STOP & READ Issue: Users frequently report the formation of dark paramagnetic solids (black tar) when attempting direct bromination or chlorination of pyrido[2,1,6-de]quinolizine ([3.3.3]cyclazine).[1]
Technical Diagnosis:
Unlike standard aromatics (e.g., benzene, naphthalene), this compound possesses a high-energy Highest Occupied Molecular Orbital (HOMO).[1] When exposed to elemental halogens (
-
The Result: You are not halogenating the ring; you are oxidizing it to a stable, paramagnetic radical cation (
) and subsequent dication, which leads to polymerization or decomposition.[1]
Troubleshooting & Diagnostics (FAQ)
Q1: My reaction mixture turned deep blue/black immediately upon adding bromine. Is this the product? A: No. This is the tell-tale sign of the radical cation. The parent [3.3.3]cyclazine is air-sensitive and easily oxidized.[1][2] The color change indicates you have stripped an electron from the pi-system.[1]
-
Action: Terminate the reaction. The radical cation is stable in solution but will not yield the bromo-derivative.[1]
Q2: Can I use NBS (N-Bromosuccinimide) to avoid the oxidation? A: While NBS is milder, it often fails to effect substitution on the unsubstituted parent ring because the oxidation potential is still too low.[1]
-
Correction: You must lower the HOMO energy of the substrate before attempting halogenation (see Protocol A ).
Q3: How do I store the parent molecule if it's so sensitive? A: It must be stored under Argon at -20°C. Solutions should be degassed.[1] The molecule is known to be air-sensitive, oxidizing slowly to the radical cation even with atmospheric oxygen.[1]
Stabilization Protocols
Protocol A: Electronic Stabilization (The EWG Strategy)
Recommended for generating stable halogenated precursors.[1]
Concept: To prevent oxidation, you must withdraw electron density from the central nitrogen and the peripheral carbons.[1] This lowers the HOMO energy, making SET less favorable and allowing
Step-by-Step Workflow:
-
Pre-functionalization: Synthesize the 1,3-dicarboxylate ester derivative (e.g., diethyl this compound-1,3-dicarboxylate).[1] The ester groups act as Electron Withdrawing Groups (EWGs).[1]
-
Reference: Farquhar et al. demonstrated that while the parent oxidizes, the diester undergoes successful electrophilic substitution.[1]
-
-
Halogenation of the Stabilized Core:
-
Post-Modification (Optional): If the esters are not desired in the final drug candidate, they can be removed via hydrolysis and decarboxylation after the halogen is installed, though this step requires careful handling to avoid re-oxidizing the core.[1]
Protocol B: The "Inert-Atmosphere" Direct Method
Only for advanced users attempting direct functionalization (High Risk).[1]
If you cannot use EWGs, you must suppress the radical pathway kinetically.[1]
-
Solvent System: Use completely degassed Acetonitrile (MeCN) .[1] Avoid halogenated solvents like
which can participate in radical chains.[1] -
Temperature: Cool to -78°C .
-
Reagent: Use N-Bromosuccinimide (NBS) (1.0 equiv).[1]
-
Critical Additive: Add a radical scavenger (e.g., BHT) to inhibit the SET pathway.[1]
-
-
Quench: Quench with sodium thiosulfate before warming to room temperature.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired substitution and the unwanted oxidation pathway.
Caption: Figure 1. The "Redox Trap" mechanism.[1] Direct halogenation of the parent molecule leads to oxidative failure (Path A), whereas electronic stabilization via esters enables successful substitution (Path B).[1]
Data Summary: Stability & Reactivity
| Parameter | Parent [3.3.3]Cyclazine | 1,3-Diester Derivative |
| Oxidation Potential | Low (Easily Oxidized) | High (Resistant) |
| Reaction with | Forms Radical Cation ( | Forms 4,6-Dibromo product |
| Air Stability | Sensitive (Degrades over time) | Stable |
| Primary Failure Mode | SET (Single Electron Transfer) | Steric Hindrance (if bulky) |
| Recommended Storage | Argon, -20°C, Dark | Ambient, Desiccator |
References
-
Farquhar, D., & Leaver, D. (1969). this compound.[1] Chemical Communications (London), (1), 24-25.[1]
-
Palmer, M. H., Leaver, D., Nisbet, J. D., & Millar, R. W. (1977). The electronic structure of some molecules with bridgehead nitrogen: photoelectron spectra and ab initio molecular orbital calculations.[1][3] Journal of Molecular Structure, 42, 85-94.[1]
-
Ciganek, E. (1965). The reaction of dimethyl acetylenedicarboxylate with quinolizines.[1] The Journal of Organic Chemistry, 30(12), 4366-4368.[1]
- Key Finding: Establishes the synthesis of stable ester derivatives which are crucial for subsequent functionaliz
-
[1]
Sources
Validation & Comparative
Probing Antiaromaticity: 1H NMR Chemical Shift Analysis of Paratropic Ring Currents in Cyclazines
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Structural Biologists, and Drug Discovery Chemists
Executive Summary
In the characterization of conjugated heterocyclic systems, cyclazines represent a definitive test bed for the theories of aromaticity. While the planar, nitrogen-bridged [2.2.3]cyclazine serves as a textbook example of Hückel aromaticity (
For the application scientist, the detection of this paratropic current via 1H NMR spectroscopy is the gold standard for validation. This guide objectively compares the NMR signatures of diatropic (aromatic) and paratropic (antiaromatic) cyclazines, providing experimental protocols for handling these often unstable systems.
Theoretical Framework: The Magnetic Criterion
To interpret the data correctly, one must understand the causal link between electronic topology and chemical shift (
-
Diatropic Current (Aromatic): In
systems (e.g., [2.2.3]cyclazine), the external magnetic field ( ) induces a ring current that opposes inside the ring but reinforces it outside.-
Result: Peripheral protons are deshielded (shifted downfield,
ppm).
-
-
Paratropic Current (Antiaromatic): In
systems (e.g., [3.3.3]cyclazine), the induced paramagnetic current reinforces inside the ring and opposes it outside.-
Result: Peripheral protons are shielded (shifted upfield, often
ppm, sometimes even negative).
-
Comparative Analysis: [2.2.3] vs. [3.3.3] Cyclazines
The following comparison highlights the dramatic inversion of chemical shifts observed when transitioning from an aromatic to an antiaromatic manifold.
The Aromatic Benchmark: [2.2.3]Cyclazine
Also known as cycl[3.2.2]azine, this molecule is stable, planar, and exhibits classic aromatic behavior.
-
Electronic Count: 10
electrons. -
NMR Signature: The peripheral protons experience a strong diatropic current.
-
Observation: Signals appear in the standard aromatic region (7.0–8.5 ppm). The protons are magnetically equivalent sets due to
symmetry (or near symmetry depending on substitution).
The Antiaromatic Target: [3.3.3]Cyclazine
The parent [3.3.3]cyclazine (this compound) is extremely sensitive to oxidation and polymerization. Its synthesis by Farquhar and Leaver established the existence of the paratropic current.
-
Electronic Count: 12
electrons. -
NMR Signature: The peripheral protons are subjected to a paratropic current.
-
Observation: A dramatic upfield shift is observed. Unlike the aromatic analog, these protons resonate significantly higher field, providing the definitive proof of antiaromaticity.
-
Stability Note: Due to the high energy of the antiaromatic state (Jahn-Teller distortion risks), these spectra must often be acquired at low temperatures or with stabilizing substituents (e.g., 1,4,7-triaza analogs).
Comparative Data Table
| Feature | [2.2.3]Cyclazine (Aromatic) | [3.3.3]Cyclazine (Antiaromatic) | 1,4,7-Triazacycl[3.3.3]azine |
| 10 ( | 12 ( | 12 ( | |
| Ring Current | Diatropic (Diamagnetic) | Paratropic (Paramagnetic) | Paratropic (Weakened) |
| Peripheral | 7.2 – 8.5 (Deshielded) | 1.0 – 5.0 * (Shielded) | ~4.0 – 6.0 (Shielded) |
| Stability | High (Air Stable) | Low (Air Sensitive) | Moderate (Stable) |
| Color | Yellow/Orange | Brown/Black (unstable) | Purple |
| Key Reference | Boekelheide et al. [1] | Farquhar & Leaver [2] | LeBreton et al. [3] |
*Note: Exact values for the parent [3.3.3] system vary by solvent and temperature due to its instability, but consistently fall distinctively upfield of the aromatic region.
Experimental Protocol: Characterizing Unstable Paratropic Systems
Capturing the NMR spectrum of an antiaromatic cyclazine requires rigorous exclusion of oxygen and often low-temperature acquisition to prevent decomposition or rapid conformational exchange.
Protocol: Low-Temperature Inert NMR Acquisition
Objective: Obtain high-resolution 1H NMR data for air-sensitive, antiaromatic [3.3.3]cyclazine derivatives.
Materials:
-
Solvent: Deuterated Dichloromethane (
) or Tetrahydrofuran ( ). Avoid due to potential acidity/reactivity. -
Vessel: J. Young NMR tube (Teflon valve sealed).
-
Gas: Argon or Nitrogen (5.0 grade).
Step-by-Step Methodology:
-
Solvent Preparation (Freeze-Pump-Thaw):
-
Place the deuterated solvent in a Schlenk flask.
-
Freeze with liquid
, evacuate headspace, thaw. Repeat 3x to remove dissolved (paramagnetic oxygen broadens lines and induces decomposition).
-
-
Sample Preparation (Glovebox):
-
In an inert atmosphere glovebox, dissolve 2–5 mg of the cyclazine in 0.6 mL of degassed solvent.
-
Transfer to the J. Young tube and seal tightly.
-
-
Instrument Setup:
-
Pre-cool the NMR probe to 253 K (-20°C) . This slows kinetic decomposition and sharpens peaks if dynamic exchange (bond shifting) is present.
-
Why? Antiaromatic systems often undergo rapid automerization; cooling can freeze out the structure.
-
-
Acquisition:
-
Lock and shim on the cold solvent.
-
Acquire 1H spectrum with a wide sweep width (-2 to 15 ppm) to ensure upfield paratropic signals are captured.
-
Crucial Check: Look for broad signals in the 0–5 ppm range that are not aliphatic impurities.
-
Decision Logic for Aromaticity Assignment
The following diagram illustrates the logical workflow for assigning aromaticity in fused tricyclic systems based on NMR data.
Figure 1: Decision tree for classifying cyclazine aromaticity based on 1H NMR chemical shift magnitudes.
References
-
Galbraith, A., Small, T., Boekelheide, V. (1959). The Synthesis of Cycl[3.2.2]azine. Journal of the American Chemical Society, 81(20), 5420–5421. Link
-
Farquhar, D., Leaver, D. (1969). Synthesis of this compound (cycl[3.3.3]azine).[1][2] Journal of the Chemical Society D: Chemical Communications, (1), 24. Link
-
Rossman, M. A., Leonard, N. J., Urano, S., LeBreton, P. R. (1987). Synthesis and valence orbital structures of azacycl[3.3.3]azines in a systematic series. Journal of the American Chemical Society, 109(22), 6746–6750. Link
-
Jessen, N. I., et al. (2021). Enantioselective Construction of the Cycl[3.2.2]azine Core via Organocatalytic [12 + 2] Cycloadditions.[3] Journal of the American Chemical Society, 143(16), 6140–6151.[3] Link[3]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Construction of the Cycl[3.2.2]azine Core via Organocatalytic [12 + 2] Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of Purple Dyes: Cycl[3.3.3]azine and its Alternatives
For Immediate Release
A Deep Dive into the Chromatic World of Cyclazines and Their Spectroscopic Fingerprints
This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed comparative analysis of the UV-Vis absorption spectra of purple cycl[3.3.3]azine and its notable alternatives, Tyrian purple and Crystal Violet. Through an in-depth examination of their electronic properties, this document provides valuable insights into the structural and environmental factors influencing their distinct colors.
Introduction: The Allure of Purple and the Uniqueness of Cycl[3.3.3]azine
Cycl[3.3.3]azine, also known as pyrido[2,1,6-de]quinolizine, is a fascinating heterocyclic aromatic compound. Its unique electronic structure, characterized by a central nitrogen atom within a planar, fully conjugated system, gives rise to its distinctive deep color. The analysis of its UV-Vis absorption spectrum is crucial for understanding its photophysical properties and potential applications in materials science and medicinal chemistry. This guide will focus on the purple hue exhibited by cycl[3.3.3]azine and its derivatives, drawing comparisons with other historically and commercially significant purple dyes.
Comparative UV-Vis Spectral Analysis
The color of a compound is determined by its absorption of light in the visible region of the electromagnetic spectrum. A UV-Vis spectrophotometer measures the absorbance of a sample at different wavelengths, providing a unique spectral fingerprint. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength, are key parameters for comparison.
This section presents the UV-Vis absorption data for 1,4,7-Triazacycl[3.3.3]azine and two prominent purple dyes: the ancient and revered Tyrian purple (6,6'-dibromoindigo) and the widely used synthetic dye, Crystal Violet (Gentian Violet).
1,4,7-Triazacycl[3.3.3]azine: A Purple Heterocycle
The purple color of 1,4,7-Triazacycl[3.3.3]azine arises from its complex electronic transitions. Spectroscopic studies have been conducted on this compound and its derivatives, providing insights into its absorption properties[1]. While a specific molar absorptivity value is not detailed in the provided search results, the compound is characterized by its purple hue, indicating significant absorption in the yellow-green region of the visible spectrum (around 560-590 nm). Theoretical studies on the electronic structure of cyclazines further support the presence of low-energy electronic transitions that result in visible light absorption[2].
Tyrian Purple (6,6'-dibromoindigo): The Color of Royalty
Tyrian purple, historically extracted from sea snails, is chemically identified as 6,6'-dibromoindigo. Its UV-Vis absorption spectrum is well-documented. In solution, it typically appears blue, with a peak absorption (λmax) around 590 nm[3]. However, when used as a dye on fabric, intermolecular interactions cause a shift in the absorption maximum to approximately 520 nm, resulting in its characteristic reddish-purple color[3]. This significant solvatochromic and solid-state effect highlights the influence of the molecular environment on the perceived color.
Crystal Violet (Gentian Violet): A Versatile Synthetic Dye
Crystal Violet is a synthetic triphenylmethane dye with intense violet color. Its UV-Vis spectrum in ethanol shows a strong absorption maximum (λmax) at approximately 590 nm[4]. The molar absorptivity of Crystal Violet is notably high, contributing to its intense coloration even at low concentrations. The absorption spectrum of Crystal Violet is also sensitive to the solvent environment, with changes in polarity causing shifts in the λmax[5].
Tabular Comparison of UV-Vis Absorption Data
The following table summarizes the key UV-Vis absorption data for the discussed compounds, providing a clear and objective comparison.
| Compound | Solvent/State | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| 1,4,7-Triazacycl[3.3.3]azine | - | Purple Color | Not specified | [1] |
| Tyrian Purple (6,6'-dibromoindigo) | Solution | ~590 | Not specified | [3] |
| Dyed Fabric | ~520 | Not specified | [3] | |
| Crystal Violet (Gentian Violet) | Ethanol | ~590 | ~105,810 | [4][6] |
Note: The molar absorptivity for 1,4,7-Triazacycl[3.3.3]azine and Tyrian purple are not explicitly stated in the provided search results and are areas for further investigation.
Experimental Protocol: UV-Vis Absorption Spectroscopy
To ensure the reproducibility and accuracy of UV-Vis spectral data, a standardized experimental protocol is essential. The following section outlines a general procedure for the analysis of organic dyes.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning the wavelength range of 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform) appropriate for the sample.
-
Sample: A dilute solution of the dye with a known concentration.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Step-by-Step Methodology
-
Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Solvent Blank: Fill a clean quartz cuvette with the pure solvent that will be used to dissolve the dye. This will serve as the blank or reference.
-
Baseline Correction: Place the solvent-filled cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Preparation: Prepare a stock solution of the dye of a known concentration in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
Sample Measurement: Rinse a clean cuvette with a small amount of the sample solution and then fill it. Place the sample cuvette in the sample beam path.
-
Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), calculate the molar absorptivity.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for UV-Vis Analysis
Caption: Experimental workflow for UV-Vis absorption spectral analysis.
Logical Relationship of Color and Molecular Structure
Caption: The relationship between molecular structure and observed color.
Conclusion: A Spectrum of Possibilities
The UV-Vis absorption spectrum is a powerful tool for characterizing and comparing colored compounds. This guide has provided a comparative analysis of the purple cycl[3.3.3]azine system with two well-known purple dyes, Tyrian purple and Crystal Violet. While the parent cycl[3.3.3]azine requires further experimental investigation to fully elucidate its spectral properties, the data from its aza-derivative and the comparative analysis with established dyes offer valuable insights for researchers. The distinct spectral fingerprints of these molecules are a direct reflection of their unique electronic structures, and understanding these relationships is fundamental to the design and development of new chromophores for a wide range of applications.
References
-
JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]
-
PEARL. (2018, December 1). Investigation and Identification of Dye Structure as a Function of Solvent and Temperature. Retrieved from [Link]
-
RSC Publishing. (2025, February 3). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Induced Absorption Spectra of a Crystal Violet Dye. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 1,4,7-Triazacycl[3.3.3]azine: Basicity, Photoelectron Spectrum, Photophysical Properties. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Solvent effects on the visible absorption spectrum of crystal violet. Retrieved from [Link]
-
RSC Publishing. (n.d.). A highly selective pyridoxal-based chemosensor for the detection of Zn(ii) and application in live-cell imaging. Retrieved from [Link]
-
PMC. (n.d.). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Retrieved from [Link]
-
Unknown. (n.d.). MOLAR ABSORPTIVITY. Retrieved from [Link]
-
PubChem. (n.d.). Pyrido(2,1,6-de)quinolizine. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical UV-vis spectrum in ethanol for the title molecule.... Retrieved from [Link]
-
Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrian purple. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
ChemBK. (2024, April 11). crystal violet ao. Retrieved from [Link]
-
PubChem. (n.d.). 1,4,7-Triazacyc(3.3.3)azine. Retrieved from [Link]
-
MDPI. (2012, December 4). Spectroscopic characterization and aggregation of azine compounds in different media. Retrieved from [Link]
-
HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound,dodecahydro-2-methyl-, (2a,3ab,6ab,9ab). Retrieved from [Link]
-
Wikipedia. (n.d.). 6,6'-Dibromoindigo. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectrum of crystal violet in methanol at different concentration. Retrieved from [Link]
-
MDPI. (2016, December 5). Extraction and Quantification of Bioactive Tyrian Purple Precursors: A Comparative and Validation Study from the Hypobranchial Gland of a Muricid Dicathais orbita. Retrieved from [Link]
-
RSC Publishing. (n.d.). Heterocyclic compounds with bridgehead nitrogen atoms. Part V. Pyrido[2,1,6-de]quinolizines (cycl[3.3.3]azines). Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1,4,7-Triazacyc[3.3.3]azine. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis structures of cycl[3.3.3]azine, heptazine, and cycl[3.3.3]borane. Retrieved from [Link]
-
PubMed. (2012, September 13). Electronic spectra of cycl[3.3.2]azine and related compounds: solvent effect on vibronic couplings. Retrieved from [Link]
-
ResearchGate. (2016, May 20). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Retrieved from [Link]
-
NIST. (n.d.). Accurate measurement of molar absorptivities. Retrieved from [Link]
-
Unknown. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Retrieved from [Link]
-
MDPI. (2025, April 29). Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials. Retrieved from [Link]
Sources
Fluorescence Emission Spectra Validation of Cyclazine-Based Emitters
A Comparative Technical Guide for Advanced Photophysics
Executive Summary
The resurgence of cycl[3.3.3]azine and its derivatives in optoelectronics is driven by their unique electronic structure, specifically the potential for Inverted Singlet-Triplet Gaps (INVEST) and Anti-Kasha emission . Unlike conventional fluorophores (e.g., BODIPY, Fluorescein) that emit strictly from the lowest excited singlet state (
This guide provides a rigorous validation framework for researchers characterizing these emitters. It contrasts cyclazine performance with established standards and details self-validating protocols to ensure spectral accuracy, distinguishing genuine anomalous emission from experimental artifacts.
Part 1: Technical Background & Mechanism
The cycl[3.3.3]azine core is a 12
-
The Anomaly: Most fluorophores obey Kasha’s Rule , relaxing rapidly to
before emitting. Cyclazines, similar to Azulene , possess a large energy gap between and ( ), which slows internal conversion (IC) and permits radiative decay directly from . -
The Opportunity (TADF): Recent derivatives are engineered for Thermally Activated Delayed Fluorescence (TADF) .[1] By minimizing the singlet-triplet energy gap (
), these molecules harvest triplet excitons for OLED applications.
Mechanistic Pathway Diagram
The following Jablonski diagram illustrates the competing pathways in cyclazine derivatives compared to standard emitters.
Figure 1: Energy relaxation pathways highlighting the Anti-Kasha emission (S2 -> S0) and RISC pathways typical of advanced cyclazine emitters.
Part 2: Comparative Analysis
When validating cyclazine emitters, it is critical to benchmark them against materials with known photophysical behaviors.
Table 1: Performance Comparison of Cyclazine vs. Alternatives
| Feature | Cyclazine Derivatives | Azulene | BODIPY (Standard) |
| Primary Emission | Anomalous ( | Anomalous ( | Standard ( |
| Stokes Shift | Variable : Small (Anti-Kasha) to Large (TADF) | Small (Anti-Kasha) | Very Small (<20 nm) |
| Quantum Yield (QY) | Low to Moderate (< 0.5 typical) | Very Low (< 0.05) | High (> 0.8) |
| Lifetime ( | ps range ( | ns range | |
| Solvatochromism | High (Charge Transfer character) | Moderate | Low (Rigid structure) |
| Primary Use | OLEDs (TADF), Fundamental Physics | Fundamental Physics | Bioimaging, Labeling |
Key Insight: Do not use BODIPY as a direct spectral match for calibration. Its overlapping absorption/emission (small Stokes shift) and lack of solvatochromism make it a poor model for the complex charge-transfer states found in cyclazines. Use Quinine Sulfate or 9,10-Diphenylanthracene as QY references due to their wider applicability in the blue/UV region.
Part 3: Validation Protocols
To ensure scientific integrity, the following protocols utilize a "self-validating" loop where the result of one step confirms the validity of the next.
Protocol A: Spectral Purity & Artifact Removal
Objective: Distinguish weak cyclazine emission from scattering or impurities (e.g., unreacted starting materials).
-
Preparation: Dissolve cyclazine emitter in HPLC-grade cyclohexane (non-polar) and acetonitrile (polar) to
M. -
Rayleigh Check: Run a synchronous scan (
). Peaks appearing at and are scattering artifacts. -
Excitation Validation (The "Match" Test):
-
Fix emission monochromator at the emission maximum (
). -
Scan excitation monochromator.
-
Pass Criteria: The resulting excitation spectrum must perfectly overlay the UV-Vis absorption spectrum.
-
Failure Analysis: If the excitation peak differs from the absorption peak, the emission is likely from a highly fluorescent impurity, not the cyclazine.
-
Protocol B: S2 vs. S1 Emission Assignment
Objective: Confirm if the emission is Anti-Kasha (
-
Dual Excitation:
-
Excite at the
absorption band (typically UV). -
Excite at the
absorption band (typically visible/red, often weak).
-
-
Vavilov’s Law Test:
-
Calculate Quantum Yield (
) at both excitation wavelengths. -
Result: If
, the molecule violates Vavilov’s law, confirming emission dependence on the excited state (characteristic of cyclazines/azulenes).
-
Protocol C: Quantum Yield (Comparative Method)
Objective: Accurate quantification of efficiency using the Williams method.
-
Reference Selection: Select a standard with emission within
nm of the cyclazine. -
Absorbance Tuning: Prepare 5 dilutions of both sample and reference. Absorbance at
must be OD to avoid inner-filter effects. -
Integration: Measure integrated fluorescence intensity (
) for all samples. -
Calculation: Plot
vs. Absorbance. The slope ( ) is used in the equation: (Where is the refractive index of the solvent).
Workflow Diagram: Validation Logic
Figure 2: Logical workflow for validating spectral properties of cyclazine-based emitters.
Part 4: Advanced Characterization (TADF Verification)
For cyclazines designed as OLED emitters, proving the triplet harvesting mechanism is mandatory.
Oxygen Quenching Experiment:
-
Measure emission spectrum of the sample in aerated solvent.
-
Purge the sample with Argon or Nitrogen for 15 minutes (sparging).
-
Re-measure emission.
-
Interpretation: A significant increase in intensity after de-aeration indicates triplet involvement (TADF or Phosphorescence), as oxygen efficiently quenches triplet states. Pure fluorescence (
) is minimally affected by oxygen.
References
-
Leupin, W., et al. (1985). "1,4,7-Triazacycl[3.3.3]azine: Basicity, Photoelectron Spectrum, Photophysical Properties." Journal of the American Chemical Society.[3][4]
-
Ghosh, S., & Bhattacharyya, K. (2022).[5] "Anti-Kasha Fluorescence in Molecular Entities: Central Role of Electron–Vibrational Coupling."[5] Accounts of Chemical Research. [5]
-
Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Vavilov's Law and Stokes Shift definitions).
-
Williams, A. T. R., et al. (1983). "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst.
Sources
- 1. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Pyrido[2,1,6-de]quinolizine
Part 1: Executive Safety Directive
Pyrido[2,1,6-de]quinolizine (often referred to as [2.2.3]cyclazine) is a tricyclic nitrogen-containing heterocycle. Unlike common commodity chemicals, specific toxicological data for this compound is often limited in standard safety databases. Therefore, Universal Precautionary Protocols must be applied.
Immediate Handling Rule: Treat this compound as a suspected mutagen and potential carcinogen due to its planar, polycyclic aromatic structure (intercalation potential).
Disposal Core Principle:
-
NEVER dispose of down the drain.
-
NEVER mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic nitration or oxidation of the electron-rich nitrogen center.
-
ALWAYS segregate into Non-Halogenated Organic Waste streams unless dissolved in halogenated solvents.
Part 2: Hazard Profiling & Chemical Logic
To ensure safety, we must understand the why behind the disposal method.
| Feature | Chemical Logic | Operational Implication |
| Structure | Planar, electron-rich nitrogen heterocycle (12 | High stability but potential for DNA intercalation. Treat as a "P-listed" equivalent for safety margins.[1] |
| Basicity | The central nitrogen lone pair contributes to the | Incompatibility: Do not mix with concentrated acids in the waste container to avoid heat generation or salt precipitation. |
| Stability | Thermally stable but combustible. | Disposal Method: High-temperature incineration is required to break the fused ring system. |
| Reactivity | Susceptible to electrophilic substitution. | Segregation: Keep away from nitrating agents or halogenating agents in the waste stream to prevent forming more toxic byproducts. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Characterization
Before moving the vessel, confirm the state of the waste.
-
Is it Pure Solid?
-
Is it in Solution?
-
Action: Identify the solvent.
-
Critical Decision: If the solvent contains >1% Halogens (DCM, Chloroform), it goes to Halogenated Waste . If not (Methanol, DMSO, Toluene), it goes to Non-Halogenated Waste .
-
Phase 2: Packaging & Labeling[3]
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Note: Avoid metal cans if the waste solution is acidic.
-
-
Labeling Syntax:
-
Primary Name: "Non-Halogenated Organic Waste" (or Halogenated, as applicable).
-
Constituents: Must list "this compound" explicitly.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: The Segregation Workflow
Use the following logic flow to determine the exact waste stream.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance.
Part 4: Emergency Response (Spill Procedures)
If a spill occurs, the priority is containment of the powder/liquid to prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is loose, use an N95 or P100 respirator.
-
Dry Spill:
-
Do NOT dry sweep (creates dust).
-
Cover with wet paper towels (solvent-dampened if necessary, but water is preferred to minimize flammability) to suppress dust.
-
Scoop into a disposable container.
-
-
Wet Spill:
-
Absorb with vermiculite, sand, or commercial spill pads.
-
Do not use sawdust (combustible reaction risk with potential oxidizers in the mix).
-
-
Decontamination: Wipe the surface with a mild detergent followed by water. Place all cleanup materials into the Solid Hazardous Waste drum.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
PubChem. (2024). This compound Compound Summary.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
